Lipophilicity (XLogP) Versus the Des‑Methyl Analog Betazole
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine exhibits a computed XLogP of 0.0, half a log unit higher than the clinically used H2 agonist betazole (2-(1H-pyrazol-5-yl)ethanamine, XLogP = –0.4 to 0.03). The increased lipophilicity is expected to improve passive membrane diffusion while retaining aqueous solubility appropriate for lead optimization [1][2][3].
| Evidence Dimension | Octanol‑water partition coefficient (computed XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.0 |
| Comparator Or Baseline | Betazole (2-(1H‑pyrazol‑5‑yl)ethanamine, CAS 105‑20‑4): XLogP = –0.4 (chem.labr.cc) or 0.03 (Guide to Pharmacology) |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.43 versus betazole |
| Conditions | Computed using PubChem XLogP3 3.0 and reported values from authoritative databases |
Why This Matters
For medicinal chemistry teams optimizing lead series, a half‑log increase in lipophilicity can significantly alter ADME profiles, making the 3‑methyl derivative a preferable choice when higher membrane permeability is desired without major structural changes.
- [1] PubChem CID 919159 – 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (XLogP: 0.0). View Source
- [2] Chem.Labr.cc. Betazole (CAS 105‑20‑4) – XLogP: –0.4. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Betazole Ligand Page – XLogP: 0.03. View Source
